(E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone
CAS No.: 1421588-17-1
Cat. No.: VC4698698
Molecular Formula: C20H21N3O2
Molecular Weight: 335.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421588-17-1 |
|---|---|
| Molecular Formula | C20H21N3O2 |
| Molecular Weight | 335.407 |
| IUPAC Name | 4H-furo[3,2-b]pyrrol-5-yl-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H21N3O2/c24-20(18-15-19-17(21-18)8-14-25-19)23-12-10-22(11-13-23)9-4-7-16-5-2-1-3-6-16/h1-8,14-15,21H,9-13H2/b7-4+ |
| Standard InChI Key | RUQKBYPHJRZCOG-QPJJXVBHSA-N |
| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(N3)C=CO4 |
Introduction
Synthesis
The synthesis of (E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone would likely involve a multi-step process:
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Preparation of Components: The synthesis begins with the preparation of the piperazine and furo[3,2-b]pyrrole components. The cinnamyl group can be introduced through a suitable alkylation reaction.
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Coupling Reaction: The final step involves coupling the cinnamylpiperazine with the furo[3,2-b]pyrrole moiety, possibly through a condensation reaction to form the methanone linkage.
Biological Activity
While specific biological activities of (E)-(4-cinnamylpiperazin-1-yl)(4H-furo[3,2-b]pyrrol-5-yl)methanone are not detailed in the literature, compounds with similar structures have shown potential in various therapeutic areas:
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Anticancer Activity: Some heterocyclic compounds exhibit anticancer properties, as seen with pyrazole derivatives .
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Neurological Effects: Piperazine derivatives are known for their neurological effects, including potential applications in psychiatric disorders .
Research Findings
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